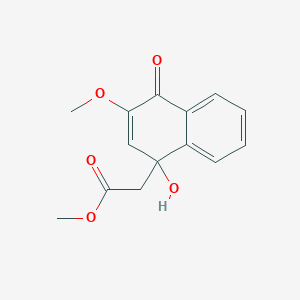

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate

Description

Properties

CAS No. |

83553-00-8 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate |

InChI |

InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3 |

InChI Key |

QHYSWWKPAJDXFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Starting from 1,2-Dimethoxybenzene and Succinic Anhydride

One classical approach to related 2-naphthylacetic acid derivatives involves the following steps (from US Patent US3978116A):

- Step 1: Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride in the presence of aluminum chloride in a hydrocarbon solvent to yield 4-(3',4'-dimethoxyphenyl)-4-oxobutanoic acid.

- Step 2: Reduction of the keto acid with sodium borohydride followed by catalytic hydrogenolysis (palladium on charcoal, hydrogen) to obtain 4-(3',4'-dimethoxyphenyl)butanoic acid.

- Step 3: Conversion to the acid chloride (e.g., with thionyl chloride), then cyclization via Friedel-Crafts reaction with aluminum chloride to form 6,7-dimethoxy-1-tetralone.

- Step 4: Reduction and hydrogenolysis to 6,7-dimethoxytetralin, followed by dehydrogenation over palladium catalyst to yield 2,3-dimethoxy naphthalene.

- Step 5: Subsequent functional group manipulations including esterification and oxidation to introduce hydroxy and oxo groups at desired positions on the naphthalene ring, and attachment of the acetyl side chain at position 2.

This sequence allows for controlled introduction of methoxy and oxo substituents and formation of the naphthalene framework with the acetate side chain.

Esterification and Halogenation

- Esterification of 1-oxo-3,4-dihydro-2-naphthylacetic acid derivatives using conventional methods (e.g., treatment with methanol and acid catalyst) forms methyl esters.

- Chlorination of 1-oxo esters with phosphorus pentachloride yields 1-chloro derivatives.

- Dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) furnishes the corresponding 1-chloro-2-naphthylacetic acid derivatives.

- Fluorination of 1-hydroxy esters with diethylamino-trifluoro-chloroethane followed by DDQ oxidation can produce 1-fluoro derivatives.

These halogenation and oxidation steps can be adapted to install or modify functional groups on the naphthalene ring relevant to the target compound.

Alkoxy and Hydroxy Substitutions

- Treatment of 1-oxo-3,4-dihydro-2-naphthylacetic acid esters with alkyl orthoformates (e.g., methylorthoformate) in the presence of acid catalysts introduces alkoxy groups at position 1.

- Hydrolysis of 1-alkoxy derivatives yields 1-hydroxy derivatives.

- Further substitution with alkylmercaptans under acidic conditions at elevated temperature (around 180°C) can introduce alkylthio substituents.

This methodology is relevant for installing the 1-hydroxy and 3-methoxy groups of the target compound.

Alternative Synthetic Routes via Pd-Catalyzed Cross-Coupling

Recent literature reports modular synthetic routes for substituted naphthalene derivatives involving:

- Electrophilic aromatic substitution of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide to generate aryl iodides.

- Palladium-catalyzed C–S or C–C cross-coupling reactions with methylthioglycolate and other nucleophiles to introduce side chains.

- Reduction of nitro groups to amines followed by acylation or sulfonylation to diversify substitution patterns.

While these methods focus on sulfonamide derivatives, the Pd-catalyzed cross-coupling approach offers a versatile platform potentially adaptable for the synthesis of methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-yl)acetate by varying coupling partners and reaction conditions.

Comparative Data Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the evidence:

*Estimated based on naphthalene core with polar substituents.

†Predicted for imidazole derivatives .

‡Simpler ester with lower lipophilicity .

Key Observations:

Naphthalene vs. Imidazole Cores: The target compound and the dimer in share a naphthalene backbone, which confers high molecular weight and aromatic stability.

Ester Group Variations :

- The methyl acetate group in the target compound differs from ethyl acetates in , which may influence hydrolysis rates and metabolic stability. Smaller esters (e.g., Methyl 2-hydroxyacetate, ) have lower molecular weights and higher volatility.

Substituent Effects :

- Methoxy and hydroxyl groups in the target and contribute to hydrogen-bonding capacity and acidity. The oxo group in the target could further enhance interactions with biological targets compared to analogs lacking this moiety.

Biological Activity

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate (CAS No. 83553-00-8) is a naphthalene derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and data.

Chemical Profile

- Molecular Formula : C14H14O5

- Molecular Weight : 262.26 g/mol

- Synonyms : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including this compound. The compound has been evaluated for its efficacy against a range of pathogenic microorganisms.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Inhibition :

- Synergistic Effects :

Anti-inflammatory Activity

The anti-inflammatory properties of naphthalene derivatives have been extensively studied, with promising results indicating that this compound may also exhibit such effects.

Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:

- COX Inhibition :

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Radical Scavenging Activity

Studies utilizing various assays (e.g., DPPH and ABTS tests) have demonstrated that the compound can scavenge free radicals effectively:

- DPPH Assay : The compound showed significant radical scavenging activity, with values indicating a strong capacity to neutralize free radicals.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.